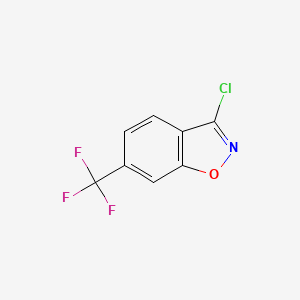
3-Chloro-6-(trifluoromethyl)benzisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD33022570 is a chemical compound with unique properties that have garnered interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33022570 involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary, general methods include the use of organic solvents, catalysts, and controlled temperature conditions to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of MFCD33022570 typically involves large-scale chemical reactors where the synthesis is optimized for yield and purity. The process may include multiple steps such as purification, crystallization, and drying to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD33022570 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, commonly using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
MFCD33022570 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of MFCD33022570 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Propriétés
Formule moléculaire |
C8H3ClF3NO |
|---|---|
Poids moléculaire |
221.56 g/mol |
Nom IUPAC |
3-chloro-6-(trifluoromethyl)-1,2-benzoxazole |
InChI |
InChI=1S/C8H3ClF3NO/c9-7-5-2-1-4(8(10,11)12)3-6(5)14-13-7/h1-3H |
Clé InChI |
XRIAUZLOVQJASR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)ON=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate](/img/structure/B13701454.png)
![[(2R,3R,4S,5S)-3-(Benzoyloxy)-4-fluoro-5-hydroxytetrahydrofuran-2-yl]methyl Benzoate](/img/structure/B13701460.png)
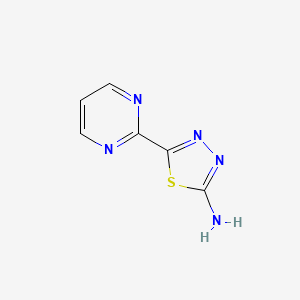
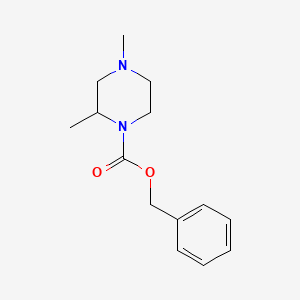
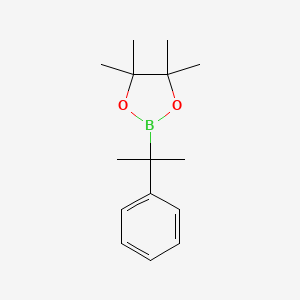

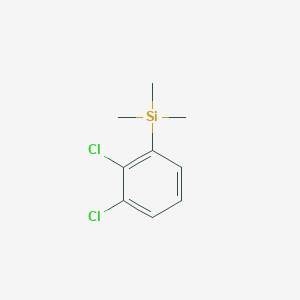
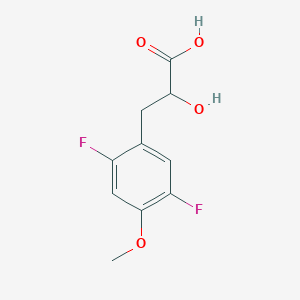
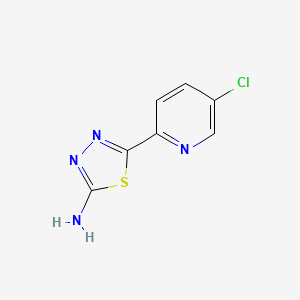
![7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13701493.png)
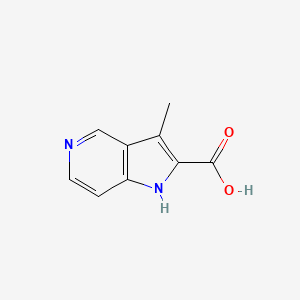
![4-Amino-1,3-dihydrofuro[3,4-c][1,7]naphthyridine-8-carboxylic acid](/img/structure/B13701502.png)


